ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride
Description
Properties
Molecular Formula |
C18H18Cl3NO5 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride |
InChI |
InChI=1S/C18H17Cl2NO5.ClH/c1-2-25-15(23)9-26-14-6-5-12(16(19)17(14)20)18(24)10-3-4-11(8-21)13(22)7-10;/h3-7,22H,2,8-9,21H2,1H3;1H |
InChI Key |
JGXBGWBGGUVJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)CN)O)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride typically involves:
- 4-(Aminomethyl)-3-hydroxybenzoic acid as the benzoyl component,
- 2,3-dichlorophenol as the phenoxy component,
- Coupling agents and bases to facilitate esterification and ether formation.
These starting materials are commercially available or can be synthesized through established protocols involving selective chlorination and functional group transformations on aromatic rings.
General Synthetic Strategy
The synthesis generally follows these key steps:
Coupling Reaction : The 4-(aminomethyl)-3-hydroxybenzoic acid is coupled with 2,3-dichlorophenol via an ether linkage formation, often facilitated by coupling agents such as carbodiimides or activated esters, under basic conditions to form the phenoxyacetate intermediate.
Esterification : The intermediate is then esterified with ethyl acetate or ethyl chloroacetate to introduce the ethyl acetate moiety.
Hydrochloride Salt Formation : The free amine group (aminomethyl) is converted into its hydrochloride salt by treatment with hydrochloric acid, improving the compound's stability and solubility.
Detailed Preparation Steps
While specific experimental procedures for this exact compound are limited in the open literature, analogous preparation methods for related compounds provide a reliable framework:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Coupling (Ether formation) | 4-(aminomethyl)-3-hydroxybenzoic acid, 2,3-dichlorophenol, coupling agent (e.g., DCC or EDC), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to mild heating | Ensures formation of the phenoxy linkage; water removal may be necessary to drive reaction |
| 2 | Esterification | Ethyl chloroacetate or ethyl acetate, base (e.g., K2CO3), solvent (e.g., acetone or DMF), reflux conditions | Introduces ethyl acetate side chain; reaction monitored by TLC or HPLC |
| 3 | Salt formation | Hydrochloric acid in ethanol or ether, low temperature | Converts free amine to hydrochloride salt for isolation |
Example from Related Compound Synthesis
A closely related compound, ethyl 2-(4-aminocyclohexyl)acetate, is synthesized via a multi-step process involving:
- Wittig reaction to form ethyl 2-(4-carbonylcyclohexenyl)acetate,
- Oximation to convert the carbonyl group to hydroxyimino,
- Reduction to the amine,
- Followed by esterification steps.
This demonstrates the complexity and multi-step nature of synthesizing compounds with similar functional groups.
Research Findings and Optimization Data
Reaction Conditions and Yields
Based on analogous esterification and amine salt formation reactions, the following data summarize typical yields and conditions:
| Reaction Step | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Coupling reaction | Room temp to 50°C, 4-12 hours | 75-90 | Dependent on coupling agent and solvent |
| Esterification | Reflux in acetone or DMF, 4-8 hours | 80-95 | Base choice critical for selectivity |
| Hydrochloride salt formation | Acid in ethanol, 0-25°C, 1-2 hours | 90-98 | High purity salt formation, easy isolation |
Purification and Characterization
- Purification is commonly achieved by recrystallization from ethanol or ethyl acetate.
- Characterization includes NMR (1H and 13C), LC-MS, melting point determination, and elemental analysis.
- The hydrochloride salt form improves stability and handling.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| Starting Material Synthesis | Commercial or synthesized 4-(aminomethyl)-3-hydroxybenzoic acid and 2,3-dichlorophenol | N/A | Purity critical for downstream reactions |
| Coupling Reaction | Carbodiimide coupling agents, base, solvent | 75-90 | Mild conditions preferred to avoid side reactions |
| Esterification | Ethyl chloroacetate, base, reflux | 80-95 | Reaction time and temperature optimized |
| Hydrochloride Salt Formation | HCl in ethanol or ether, low temperature | 90-98 | Salt form enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride has several scientific research applications:
Pharmaceutical Research: It can be used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Analytical Chemistry: The compound can serve as a standard or reference material in various analytical techniques.
Mechanism of Action
The mechanism of action of ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Overview of Key Compounds
Structural and Functional Analysis
Halogenation Effects
The target compound’s 2,3-dichlorophenoxy group distinguishes it from analogs like 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride (CAS 705240-99-9).
Ester vs. Carboxylic Acid
Compared to carboxylic acid analogs (e.g., 2-(4-Amino-3-methylphenyl)acetic acid, CAS 17841-69-9), the ethyl ester in the target compound improves metabolic stability and oral bioavailability, as esters are often hydrolyzed to active acids in vivo .
Aminomethyl and Hydroxy Groups
The 3-hydroxybenzoyl moiety in the target compound may confer antioxidant or metal-chelating properties, contrasting with dopamine hydrochloride (CAS 62-31-7), which relies on catechol groups for redox activity .
Pharmacological Implications
- Target Selectivity: The dichlorophenoxy group may reduce off-target effects compared to non-halogenated analogs.
- Salt Forms : Hydrochloride salts (common across all compounds) enhance aqueous solubility, critical for formulation and dosing .
- Metabolism : Ethyl esters (e.g., CAS 1197-55-3) are prone to hydrolysis, suggesting the target compound could act as a prodrug .
Biological Activity
Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride, also known as A-49816 hydrochloride, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride
- CAS Number : 78235-46-8
- Molecular Formula : C18H18Cl2N O5
- Molecular Weight : 385.25 g/mol
The compound's activity is primarily attributed to its structural components, which include a dichlorophenoxy group and an aminomethyl-substituted hydroxybenzoyl moiety. These features suggest potential interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to the metabolism of phenoxyacetic acids.
- Receptor Modulation : It may interact with specific receptors in the body, influencing cellular signaling pathways related to growth and apoptosis.
Antimicrobial Activity
Research indicates that ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown:
- Efficacy Against Bacteria : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Fungi Inhibition : It also showed antifungal activity, particularly against common fungal strains such as Candida albicans.
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound can induce cell death in various cancer cell lines. Notable findings include:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range across different cancer cell lines, indicating potent cytotoxic effects.
- Mechanisms of Action : Apoptotic pathways were activated upon treatment with the compound, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Studies and Research Findings
Recent studies have provided insights into the biological implications of this compound:
- Study on Liver Toxicity :
-
Developmental Toxicity Assessment :
- Research has shown that formulations containing dichlorophenoxyacetic acid derivatives can disrupt developmental processes in animal models. Ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate; hydrochloride was included in studies assessing odontogenesis in rats, revealing potential developmental defects at low doses .
Comparative Analysis Table
Q & A
Basic: What are the optimal synthetic conditions for preparing this compound, and how can reaction efficiency be validated?
Methodological Answer:
The synthesis involves multi-step reactions, including esterification and coupling. A validated approach includes refluxing intermediates (e.g., 2,4-dichlorobenzoic acid) with methanol and concentrated sulfuric acid for 4 hours, followed by recrystallization in ethanol . Efficiency is assessed via yield optimization (gravimetric analysis) and purity validation using HPLC or TLC. To confirm structural integrity, employ spectroscopic techniques (e.g., H NMR, IR) and compare with literature data . For scalability, consider fractional distillation or membrane separation technologies to isolate intermediates .
Basic: Which characterization techniques are critical for confirming the compound’s structural and physicochemical properties?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated in analogous compounds like ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate .
- Spectroscopy : H/C NMR for functional group analysis; IR for detecting hydroxyl and carbonyl groups .
- Chromatography : HPLC with UV detection to assess purity (>98% threshold) .
- Solubility profiling : Use water, DMSO, and methanol to determine solubility for biological assays .
Advanced hyphenated techniques (e.g., LC-MS) are recommended for trace impurity detection .
Advanced: How can computational methods streamline reaction design and reduce trial-and-error synthesis?
Methodological Answer:
Adopt the ICReDD framework, which integrates quantum chemical calculations (e.g., DFT) and reaction path searches to predict feasible synthetic routes . For example:
- Use Gaussian or ORCA software to model transition states and optimize reaction coordinates.
- Apply machine learning to screen solvents/catalysts based on electronic parameters (e.g., dielectric constant, HOMO-LUMO gaps) .
- Validate predictions with small-scale experiments (e.g., 0.001 mol trials) and refine computational models using feedback loops .
Advanced: How should researchers address contradictions in spectroscopic or bioactivity data across studies?
Methodological Answer:
- Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) .
- Cross-validation : Use multiple techniques (e.g., NMR, X-ray) to resolve structural ambiguities .
- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in bioactivity datasets .
- Meta-analysis : Compare findings with PubChem or EPA DSSTox entries to identify systemic biases .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- GHS Compliance : Follow hazard codes for skin/eye irritation (GHS Category 2) and respiratory sensitization .
- Engineering controls : Use fume hoods for reactions involving volatile intermediates (e.g., glacial acetic acid) .
- Waste management : Neutralize acidic byproducts (e.g., sulfuric acid) before disposal .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in novel chemical transformations?
Methodological Answer:
- Isotopic labeling : Use O-labeled water or C-labeled reactants to track bond cleavage/formation .
- Kinetic profiling : Conduct time-resolved FTIR or UV-Vis spectroscopy to monitor intermediate formation .
- Computational docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Advanced: What strategies improve the compound’s stability during long-term storage for biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
